molecular formula C8H10BrN3 B7479867 5-Bromo-4-pyrrolidin-1-ylpyrimidine

5-Bromo-4-pyrrolidin-1-ylpyrimidine

Cat. No.: B7479867
M. Wt: 228.09 g/mol
InChI Key: UUGCAXZBXLYWGB-UHFFFAOYSA-N
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Description

5-Bromo-4-pyrrolidin-1-ylpyrimidine is a heterocyclic compound that features a pyrimidine ring substituted with a bromine atom at the 5-position and a pyrrolidine ring at the 4-position. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-4-pyrrolidin-1-ylpyrimidine typically involves the reaction of 5-bromopyrimidine with pyrrolidine under suitable conditions. One common method includes:

    Starting Materials: 5-bromopyrimidine and pyrrolidine.

    Reaction Conditions: The reaction is usually carried out in the presence of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures.

    Procedure: The 5-bromopyrimidine is dissolved in DMF, followed by the addition of pyrrolidine and potassium carbonate. The mixture is then heated to around 100°C for several hours until the reaction is complete.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent product quality and yield.

Types of Reactions:

    Substitution Reactions: The bromine atom in this compound can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in solvents like tetrahydrofuran (THF) are commonly used.

    Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be used under controlled conditions.

Major Products:

    Substitution Products: Depending on the nucleophile used, various substituted pyrimidine derivatives can be obtained.

    Oxidation Products: Oxidation can lead to the formation of pyrimidine N-oxides.

Scientific Research Applications

5-Bromo-4-pyrrolidin-1-ylpyrimidine has diverse applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It serves as a lead compound in drug discovery programs aimed at developing new therapeutic agents.

    Industry: The compound is used in the development of materials with specific electronic or photophysical properties.

Mechanism of Action

The mechanism of action of 5-Bromo-4-pyrrolidin-1-ylpyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolidine ring can enhance the compound’s binding affinity to these targets, leading to modulation of their activity. For example, docking studies have suggested that similar compounds can bind to the active sites of enzymes, inhibiting their function and exerting biological effects .

Comparison with Similar Compounds

  • 5-Bromo-2-(pyrrolidin-1-yl)pyridine
  • 5-Bromo-4-(morpholin-4-yl)pyrimidine
  • 4-(Pyrrolidin-1-yl)pyrimidine

Comparison:

  • Structural Differences: While these compounds share the pyrimidine or pyridine core with similar substitutions, the position and nature of the substituents can significantly affect their chemical and biological properties.
  • Biological Activity: The presence of different substituents can lead to variations in binding affinity and selectivity towards biological targets, making each compound unique in its potential applications.

Properties

IUPAC Name

5-bromo-4-pyrrolidin-1-ylpyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10BrN3/c9-7-5-10-6-11-8(7)12-3-1-2-4-12/h5-6H,1-4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUGCAXZBXLYWGB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=NC=NC=C2Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10BrN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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